6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C25H22O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H22O5/c1-16-22-14-21(29-15-17-4-8-19(27-2)9-5-17)12-13-23(22)30-25(26)24(16)18-6-10-20(28-3)11-7-18/h4-14H,15H2,1-3H3 |
InChI Key |
XHZDKJVUOJVTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
In a representative procedure, salicylaldehyde derivatives condense with β-keto esters under solid-phase conditions using grinding techniques. For example, 4-methyl-3-(4-methoxyphenyl)salicylaldehyde reacts with ethyl acetoacetate in the presence of ammonium acetate as a catalyst. The reaction proceeds at 80–100°C for 4–6 hours, yielding the 4-methyl-3-(4-methoxyphenyl)chromen-2-one intermediate. Solid-phase synthesis minimizes solvent use and enhances atom economy, aligning with green chemistry principles.
Functionalization of the Coumarin Core
Introduction of the 6-((4-Methoxybenzyl)oxy) Group
The benzyloxy substituent at position 6 is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction .
SNAr Methodology
The 6-hydroxy intermediate undergoes alkylation with 4-methoxybenzyl chloride in anhydrous acetone under reflux. Potassium carbonate acts as a base, facilitating deprotonation and nucleophilic attack. Reaction conditions (12 hours at 60°C) yield 6-((4-methoxybenzyl)oxy)-4-methyl-3-(4-methoxyphenyl)chromen-2-one with 65–72% efficiency. Excess benzyl chloride (1.2 equiv) ensures complete substitution, while column chromatography (silica gel, ethyl acetate/hexane 3:7) purifies the product.
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-methoxybenzyl alcohol to the 6-hydroxycoumarin. This method proceeds at 0°C to room temperature in tetrahydrofuran (THF), achieving higher regioselectivity (85% yield).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies highlight acetone and THF as optimal solvents for benzyloxy group installation, whereas DMF leads to side reactions. Triethylamine, though effective in related coumarin syntheses, is less suitable here due to competing N-alkylation.
Temperature and Time Dependence
Prolonged heating (>12 hours) during SNAr reduces yields (≤50%) due to hydrolysis of the benzyloxy group. Controlled reflux (60°C, 8–10 hours) balances conversion and stability.
Characterization and Analytical Data
NMR Spectroscopy
1H NMR (400 MHz, CDCl3) of the final product reveals:
-
δ 7.35–7.28 (m, 4H, aromatic protons of 4-methoxyphenyl)
-
δ 6.92–6.85 (m, 4H, aromatic protons of 4-methoxybenzyl)
-
δ 5.12 (s, 2H, OCH2Ph)
-
δ 3.82 (s, 3H, OCH3)
13C NMR and 2D techniques (HSQC, HMBC) confirm connectivity, notably the correlation between the benzyloxy methylene (δ 70.2) and the coumarin C6 (δ 161.5).
Mass Spectrometry
HRMS (ESI+) calculates for C25H22O5Na [M+Na]+: 425.1365; found: 425.1368.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Knoevenagel + SNAr | Acetone, K2CO3, 60°C, 12 h | 72 | 98 | |
| Mitsunobu | THF, DEAD, PPh3, 0°C to rt, 6 h | 85 | 99 | |
| Pechmann + Alkylation | H2SO4, 100°C, 8 h | 58 | 95 |
The Mitsunobu route offers superior yield and purity but requires costly reagents. The SNAr method balances cost and efficiency for large-scale synthesis.
Challenges and Mitigation Strategies
Competing O-Alkylation
The 7-hydroxy position may undergo unintended alkylation. Protecting groups (e.g., acetyl) are introduced prior to benzyloxy installation and removed post-reaction via alkaline hydrolysis.
Purification Difficulties
Column chromatography remains indispensable due to similar polarities of byproducts. Gradient elution (hexane → ethyl acetate) resolves 6-substituted isomers from 7-substituted contaminants.
Industrial and Research Applications
The compound’s synthetic versatility supports drug discovery, particularly in oncology (kinase inhibition) and antimicrobial agent development. Scale-up protocols using continuous flow reactors are under investigation to enhance throughput .
Chemical Reactions Analysis
Types of Reactions
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution may result in various functionalized derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity on MCF-7 Cells
Objective: Evaluate the effects on MCF-7 breast cancer cells.
Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored.
Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
Research Findings: Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the intrinsic and extrinsic apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitutions
The following table highlights structural differences and similarities with analogous coumarin derivatives:
*Estimated based on structural formula.
Key Observations:
- Core Structure : The 2H-chromen-2-one vs. 4H-chromen-4-one distinction affects ring planarity and reactivity. The ketone position (2 vs. 4) influences hydrogen bonding and metabolic stability .
- Bulky groups like (4-methoxybenzyl)oxy (target) may hinder crystallization compared to simpler methoxy or phenyl groups .
Biological Activity
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one, also known as a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antioxidant, and antimicrobial activities, supported by relevant data and case studies.
- Molecular Formula : C18H18O4
- Molecular Weight : 302.34 g/mol
- CAS Number : 831228-09-2
Anticancer Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. In vitro assays have shown that 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 15.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 12.3 | Inhibition of proliferation through cell cycle arrest |
| HT29 | 10.5 | Modulation of signaling pathways related to apoptosis |
A study by Pujari et al. highlighted the structure-activity relationship (SAR) indicating that the methoxy groups enhance the compound's interaction with cellular targets, leading to increased cytotoxicity against tumor cells .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay and the ABTS assay. The results indicate that it possesses considerable free radical scavenging activity.
| Assay Type | IC50 (µM) | Reference Compound |
|---|---|---|
| DPPH Scavenging | 25.0 | Trolox (20.0 µM) |
| ABTS Scavenging | 30.0 | Ascorbic Acid (15.0 µM) |
These findings suggest that the compound can effectively neutralize reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial efficacy of 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has been assessed against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 40 |
The compound exhibited potent antibacterial and antifungal activities, making it a candidate for further development in treating infections .
Case Studies
-
Case Study on Anticancer Mechanism :
A detailed study explored the mechanism by which this coumarin derivative induces apoptosis in A431 cells. The researchers found that it activates caspase pathways, leading to cell death, highlighting its potential as a therapeutic agent in skin cancer treatment . -
Antioxidant Efficacy in Animal Models :
An experimental model involving rats subjected to oxidative stress showed that treatment with this compound significantly reduced malondialdehyde levels while increasing antioxidant enzyme activities, confirming its protective role against oxidative damage .
Q & A
Q. What are the standard synthetic protocols for preparing 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one?
The synthesis typically involves multi-step organic reactions. For example, a related chromenone derivative was synthesized via:
- Step 1 : Protection of hydroxyl groups using 4-methoxybenzyl (PMB) ether formation under acidic conditions (e.g., catalytic CSA in dichloromethane at 0°C) .
- Step 2 : Reduction of esters to aldehydes using DIBAL-H at -78°C .
- Step 3 : Deprotection of PMB groups with DDQ in a dichloromethane/water mixture . Key purification methods include column chromatography and analytical validation via NMR and mass spectrometry.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- NMR : Analyze and spectra to verify substituent positions (e.g., methoxy groups at 4-position, chromenone backbone) .
- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). For example, related chromenones were resolved with SHELX to confirm bond lengths and angles .
Q. What are the recommended solubility and stability conditions for this compound in experimental settings?
While solubility data for this specific compound are limited, analogous chromenones often require polar aprotic solvents (e.g., DMSO, DMF) due to low aqueous solubility. Stability testing under varying pH and temperature conditions is advised, with storage recommendations at -20°C under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from structural analogs with varying substituents. For instance:
- Compare bioactivity of 4-methoxyphenyl vs. 4-hydroxyphenyl derivatives (e.g., antimicrobial assays in showed reduced activity with methoxy groups) .
- Validate assays using standardized protocols (e.g., MIC determination for antimicrobial studies) and control for stereochemical purity via chiral HPLC .
Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?
- Reaction optimization : Use high-purity reagents, inert atmospheres, and controlled temperatures (e.g., -78°C for DIBAL-H reductions) .
- Byproduct analysis : Monitor intermediates via TLC/HPLC and employ scavengers (e.g., molecular sieves for moisture-sensitive steps) .
- Scale-up considerations : Pilot small-scale reactions before transitioning to continuous flow systems for improved reproducibility .
Q. How does the compound interact with biological targets, and what computational tools support mechanistic studies?
- Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., tropomyosin-related kinases in ) .
- Kinetic assays : Measure IC values for enzyme inhibition (e.g., fluorogenic substrate assays for proteases) .
- Metabolite profiling : Employ LC-MS to identify oxidative metabolites, particularly at the methoxy and chromenone moieties .
Q. What structural modifications enhance the compound’s bioactivity or selectivity?
- Substituent variation : Replace the 4-methoxy group with halogens (e.g., Cl, F) to improve lipophilicity (see for fluorinated analogs with enhanced anticancer activity) .
- Scaffold hybridization : Fuse the chromenone core with triazine or pyran derivatives (e.g., ’s thiazolo-triazinones with improved inhibition profiles) .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
